1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone
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Overview
Description
1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its indole core structure substituted with a benzyloxy group at the 5-position and a trifluoroethanone moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone typically involves the following steps:
Formation of 5-benzyloxyindole-3-carboxaldehyde: This intermediate can be synthesized through the reaction of 5-benzyloxyindole with formylating agents under controlled conditions.
Introduction of the trifluoroethanone group: The trifluoroethanone moiety is introduced via a nucleophilic substitution reaction, where the carboxaldehyde group is replaced by the trifluoroethanone group using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its observed biological activities.
Comparison with Similar Compounds
5-benzyloxyindole-3-carboxaldehyde: Shares the indole core and benzyloxy substitution but lacks the trifluoroethanone group.
1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanol: Similar structure with an alcohol group instead of the ketone.
Uniqueness: 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar indole derivatives .
Properties
CAS No. |
2135339-95-4 |
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Molecular Formula |
C17H12F3NO2 |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-phenylmethoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C17H12F3NO2/c18-17(19,20)16(22)14-9-21-15-7-6-12(8-13(14)15)23-10-11-4-2-1-3-5-11/h1-9,21H,10H2 |
InChI Key |
SFLWKQWSQIEZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(F)(F)F |
Origin of Product |
United States |
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